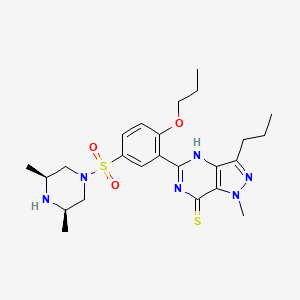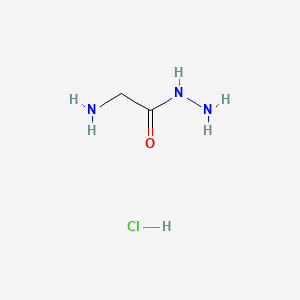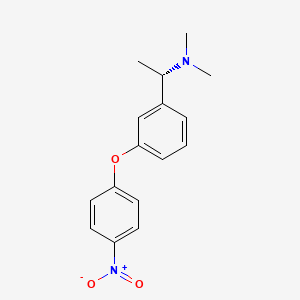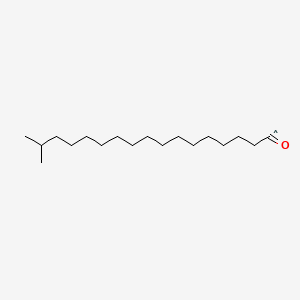
2,3,5-Trimethyl-4-(methylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Trimethyl-4-(methylamino)phenol is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol It is a derivative of phenol, characterized by the presence of three methyl groups and a methylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,3,5-trimethylphenol with methylamine under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trimethyl-4-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2,3,5-Trimethyl-4-(methylamino)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays and as a reagent in various biological experiments.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3,5-Trimethyl-4-(methylamino)phenol involves its interaction with specific molecular targets. The presence of the methylamino group allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical pathways, making it a valuable compound in research .
Comparison with Similar Compounds
2,3,5-Trimethylphenol: Lacks the methylamino group, resulting in different chemical properties and reactivity.
4-(Methylamino)phenol: Similar structure but without the additional methyl groups, affecting its chemical behavior and applications.
2-(Methylamino)phenol: Another related compound with different substitution patterns on the benzene ring
Uniqueness: 2,3,5-Trimethyl-4-(methylamino)phenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .
Properties
CAS No. |
1497083-80-3 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.236 |
IUPAC Name |
2,3,5-trimethyl-4-(methylamino)phenol |
InChI |
InChI=1S/C10H15NO/c1-6-5-9(12)7(2)8(3)10(6)11-4/h5,11-12H,1-4H3 |
InChI Key |
SGUXPRLATNEUTF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1NC)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl] acetate](/img/structure/B569537.png)
![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B569538.png)




![(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B569557.png)
